MSX-127
Overview
Description
MSX-127 is a chemical compound known for its role as a C-X-C chemokine receptor type 4 (CXCR4) antagonist. It has shown significant potential in inhibiting cancer metastasis and regulating stem cell trafficking . The molecular formula of this compound is C16H24N2O4, and its molecular weight is 308.37 g/mol .
Mechanism of Action
Mode of Action
MSX-127 acts as a CXCR4 antagonist This means it binds to the CXCR4 receptor and inhibits its function
Biochemical Pathways
CXCR4 plays an important role in several biochemical pathways. It is involved in cancer metastasis , regulation of stem cell trafficking , and neovascularization . By acting as a CXCR4 antagonist, this compound can potentially affect these pathways and their downstream effects.
Result of Action
The primary known result of this compound’s action is the inhibition of cancer metastasis . This suggests that it may have potential therapeutic applications in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
MSX-127 interacts with the CXCR4 receptor, a seven trans-membrane G-protein coupled receptor (GPCR) classified as a member of the family I GPCR or rhodopsin-like GPCR family . The nature of this interaction is antagonistic, meaning that this compound binds to the CXCR4 receptor and inhibits its function .
Cellular Effects
This compound has been shown to inhibit cancer metastasis This suggests that it may influence cell function by affecting cell signaling pathways related to cancer progression
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic interaction with the CXCR4 receptor By binding to this receptor, this compound can inhibit its function and potentially alter gene expression and enzyme activity within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MSX-127 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes rigorous purification steps to achieve the desired purity level of 99.68% .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine rings.
Reduction: Reduction reactions can target the aromatic ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in research and development .
Scientific Research Applications
MSX-127 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study CXCR4 antagonism and its effects on chemical pathways.
Biology: Plays a crucial role in studying cell signaling and migration, particularly in cancer research.
Medicine: Investigated for its potential in inhibiting cancer metastasis and as a therapeutic agent in various diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Comparison with Similar Compounds
Balixafortide: Another CXCR4 antagonist with similar inhibitory effects on cancer metastasis.
ATI-2341: A potent CXCR4 antagonist used in research for its anti-cancer properties.
Ulocuplumab: Known for its role in inhibiting CXCR4-mediated signaling pathways
Uniqueness of MSX-127: this compound stands out due to its high purity, stability, and effectiveness in inhibiting CXCR4. Its unique chemical structure allows for specific interactions with the CXCR4 receptor, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-15-10-14(12-18-3-7-22-8-4-18)16(20)9-13(15)11-17-1-5-21-6-2-17/h9-10,19-20H,1-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCIZWVIVXHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2O)CN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984634 | |
Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6616-56-4 | |
Record name | 6616-56-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6616-56-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-BIS-(MORPHOLINOMETHYL)-HYDROQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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